molecular formula C17H13N3O4 B2840258 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine CAS No. 478029-73-1

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine

Cat. No.: B2840258
CAS No.: 478029-73-1
M. Wt: 323.308
InChI Key: NWQLARYQKCVEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with methoxy, nitrophenoxy, and phenyl groups.

Preparation Methods

The synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves several steps. One common synthetic route includes the reaction of 5-methoxy-2-phenylpyrimidine with 3-nitrophenol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The biological activities of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrimidines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific structure of this compound enhances its activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The inhibition of protein kinases by this compound positions it as a potential therapeutic agent for treating cancers such as leukemia and solid tumors. The ability to inhibit JAK kinases suggests that it may reduce tumor proliferation and improve patient outcomes in hematological malignancies .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrimidine derivatives. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from damage caused by oxidative stress and inflammation, suggesting their potential use in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrimidine derivatives in various applications:

  • Antimicrobial Efficacy : A study demonstrated that synthesized pyrimidine compounds exhibited significant antibacterial activity against multiple strains such as Staphylococcus aureus and Escherichia coli. The compounds were compared against standard antibiotics, showing superior activity in some cases .
  • Cancer Treatment : Research highlighted the role of JAK inhibitors derived from pyrimidines in managing chronic myelogenous leukemia and other malignancies. These inhibitors target specific pathways involved in cancer progression, offering a targeted therapeutic approach .
  • Neuroprotection : A series of experiments assessed the neuroprotective effects of triazole-pyrimidine hybrids on human microglial cells, revealing significant anti-inflammatory properties that could be harnessed for treating conditions like ischemic stroke and traumatic brain injury .

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar compounds to 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine include:

    N-[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]-N,N-dimethylamine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.

    2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine: Another related compound with a chloro substituent, which can alter its reactivity and applications.

Biological Activity

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a methoxy group, a nitrophenoxy group, and a phenyl group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrimidine derivatives showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential. In vitro studies demonstrated that it could inhibit neuroinflammation and reduce apoptosis in neuronal cells. This is particularly relevant for conditions such as ischemic stroke and neurodegenerative diseases, where inflammation plays a critical role . Molecular docking studies have shown favorable interactions between the compound and key proteins involved in neuroinflammatory pathways, suggesting a mechanism through which it may exert its protective effects .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with similar structural features possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the nitrophenoxy group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
  • Modulation of Gene Expression : It can affect the expression of genes involved in apoptosis and cell cycle regulation, promoting cell death in cancerous cells while protecting healthy neurons from stress-induced damage.
  • Interaction with Receptors : The compound may bind to specific receptors or proteins that mediate its biological effects, providing a pathway for therapeutic applications.

Case Studies

  • Neuroprotection in Ischemic Models : In a controlled study using rat models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests significant neuroprotective effects mediated by anti-inflammatory pathways .
  • Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that the compound inhibited proliferation by up to 75% at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectiveReduces apoptosis; inhibits neuroinflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Properties

IUPAC Name

5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQLARYQKCVEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.